molecular formula C22H13Cl3O3S B2835611 (4-Chlorophenyl)(3-{[(2,6-dichlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)methanone CAS No. 338424-34-3

(4-Chlorophenyl)(3-{[(2,6-dichlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)methanone

Cat. No.: B2835611
CAS No.: 338424-34-3
M. Wt: 463.75
InChI Key: IOWQHJDCZHLFJW-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(3-{[(2,6-dichlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)methanone is a complex organic compound characterized by its unique structure, which includes a benzofuran ring, chlorophenyl groups, and a sulfinylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(3-{[(2,6-dichlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Chlorophenyl Groups: Chlorophenyl groups can be introduced via electrophilic aromatic substitution reactions.

    Attachment of the Sulfinylmethyl Group: This step often involves the use of sulfoxides and appropriate reagents to introduce the sulfinylmethyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalysts to improve reaction efficiency are commonly employed.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)(3-{[(2,6-dichlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone.

    Reduction: The compound can be reduced to modify the sulfinyl group or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinyl group typically yields sulfone derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-Chlorophenyl)(3-{[(2,6-dichlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(3-{[(2,6-dichlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (4-Chlorophenyl)(3-{[(2,6-dichlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)methanol: A similar compound with a hydroxyl group instead of a ketone.

    (4-Chlorophenyl)(3-{[(2,6-dichlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)ethanone: A compound with an ethyl group instead of a methyl group.

Uniqueness

The uniqueness of (4-Chlorophenyl)(3-{[(2,6-dichlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)methanone lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

(4-chlorophenyl)-[3-[(2,6-dichlorophenyl)sulfinylmethyl]-1-benzofuran-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13Cl3O3S/c23-14-10-8-13(9-11-14)20(26)21-16(15-4-1-2-7-19(15)28-21)12-29(27)22-17(24)5-3-6-18(22)25/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOWQHJDCZHLFJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)Cl)CS(=O)C4=C(C=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13Cl3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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